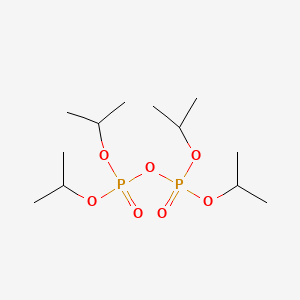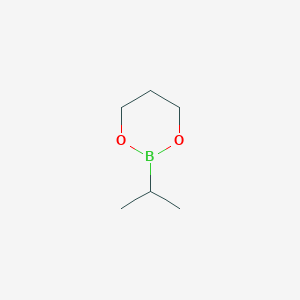
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry, denoted by the (S) configuration, which indicates the spatial arrangement of its atoms. This compound is often used in research due to its unique properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Amino-5-hydroxy-5-oxopentanoic acid hydrochloride: A similar compound with a hydroxyl group instead of an ethoxy group.
Uniqueness
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
64942-50-3 |
|---|---|
Fórmula molecular |
C7H14ClNO4 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
4-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Clave InChI |
LPZDSTWSQMZTOR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC(=O)O)N.Cl |
SMILES canónico |
CCOC(=O)C(CCC(=O)O)N.Cl |
| 64942-50-3 | |
Secuencia |
E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)





![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)
![2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone](/img/structure/B3393958.png)





